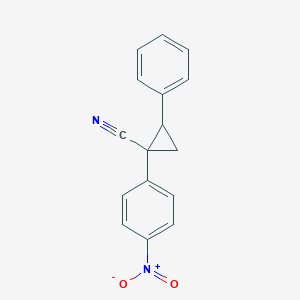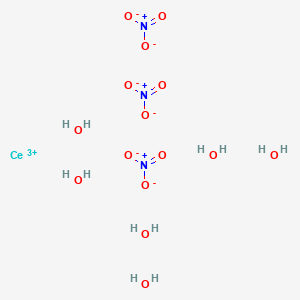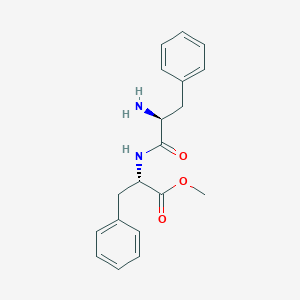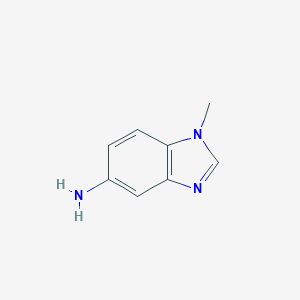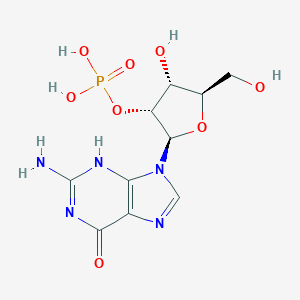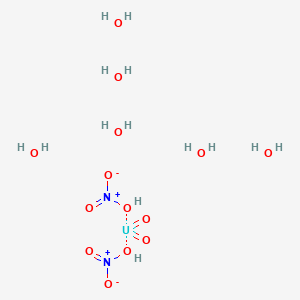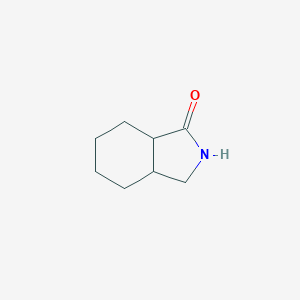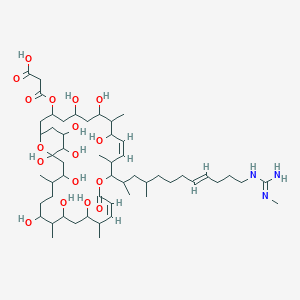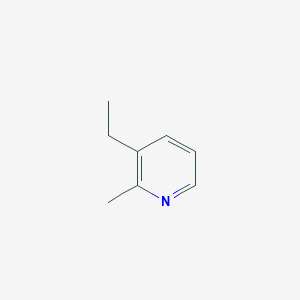
3-Ethyl-2-methylpyridine
概要
説明
3-Ethyl-2-methylpyridine, also known as EMP, is a heterocyclic aromatic compound that has received significant attention in scientific research due to its unique chemical properties and potential applications. EMP is a member of the pyridine family and is composed of a six-membered ring that contains five carbon atoms and one nitrogen atom. The chemical structure of EMP is shown below:
科学的研究の応用
Retinoprotective Effect : A derivative of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate was studied for its retinoprotective effects in a rat model of retinal ischemia–reperfusion. It was found to prevent the development of ischemic injuries in the fundus and led to an increase in retinal microcirculation level, suggesting potential as a retinoprotector (Peresypkina et al., 2020).
Aging Patterns : The use of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride as a geroprotector in mice showed increases in lifespan and delayed aging, highlighting its potential in aging research (Emanuel & Obukhova, 1978).
Electrophoretic Separation : Research on the electrophoretic mobilities of 2-, 3-, and 4-substituted methylpyridines, including 3-Ethyl-2-methylpyridine, provided insights into the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).
Synthesis and Application in Chemistry : A study focused on the improved synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, demonstrating advancements in chemical synthesis processes (Yao, 2007).
Reductive Amination : A new amine borane complex useful for reductive aminations of ketones and aldehydes was reported, utilizing 5-ethyl-2-methylpyridine borane (Burkhardt & Coleridge, 2008).
Aerosol-Assisted Chemical Vapor Deposition : Research on bis-3-methylpyridine and bis-4-methylpyridine complexes of cadmium(II) ethylxanthate, related to this compound, showed their utility as single source precursors for depositing CdS films, important for materials science (Buckingham et al., 2017).
Nicotinic Acid Production : A literature review focused on ecological methods to produce nicotinic acid from compounds such as 3-methylpyridine and 5-ethyl-2-methylpyridine, highlighting their importance in industrial applications (Lisicki et al., 2022).
Safety and Hazards
将来の方向性
The future directions for the use of 3-Ethyl-2-methylpyridine and other pyridine derivatives involve the development of new synthetic methods to introduce multiple functional groups selectively. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
作用機序
Target of Action
3-Ethyl-2-methylpyridine is a derivative of pyridine, which is a basic heterocyclic organic compound Pyridine derivatives have been found to interact with various targets such asCollagenase 3 and Stromelysin-1 . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
For instance, they can bind to the active sites of enzymes, altering their conformation and inhibiting their activity . The presence of the ring nitrogen in pyridine derivatives defines their reactivity .
Biochemical Pathways
For example, they can be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used in the synthesis of various organic compounds .
Result of Action
For instance, they can inhibit enzyme activity, alter cellular signaling pathways, and affect gene expression .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances, pH, temperature, and the specific characteristics of the biological environment can all affect the compound’s action, efficacy, and stability .
生化学分析
Cellular Effects
A related compound, 2-Ethyl-3-hydroxy-6-methylpyridine, has been shown to increase nitric oxide production in cells and protect iron-sulfur clusters of the mitochondrial respiratory chain in heart, brain, and liver tissues of experimental animals
Molecular Mechanism
It’s known that pyridine derivatives can undergo various reactions such as reduction of the aromatic ring, oxidation of the aromatic ring, and oxidation of the alkyl group
Metabolic Pathways
Pyridine derivatives can be metabolized through various pathways involving different enzymes and cofactors
特性
IUPAC Name |
3-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDGABMFBCSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074841 | |
| Record name | 3-Ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14159-59-2, 27987-10-6 | |
| Record name | 3-Ethyl-2-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, ethylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PICOLINE, 3-ETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


